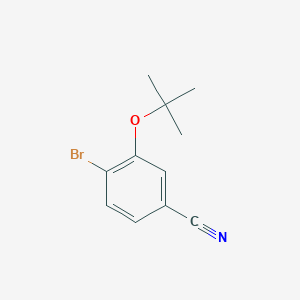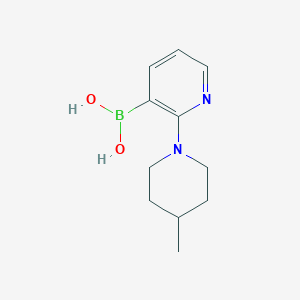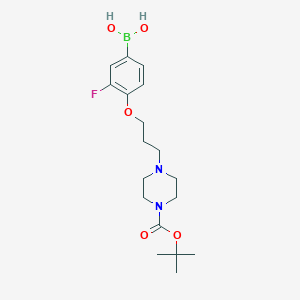![molecular formula C16H21NO6 B1447842 1,3-Diéthyl 2-éthyl-2-[(4-nitrophényl)méthyl]propanedioate CAS No. 1461708-45-1](/img/structure/B1447842.png)
1,3-Diéthyl 2-éthyl-2-[(4-nitrophényl)méthyl]propanedioate
Vue d'ensemble
Description
1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate is a useful research compound. Its molecular formula is C16H21NO6 and its molecular weight is 323.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie Médicinale
Ce composé peut servir de précurseur dans la synthèse de divers agents pharmaceutiques. Sa structure suggère qu'il pourrait être impliqué dans la formation de liaisons esters, qui sont répandues dans les médicaments ciblant les enzymes estérases dans l'organisme. Ces enzymes sont responsables de l'hydrolyse des liaisons esters, une réaction souvent exploitée dans la conception de promédicaments .
Science des Matériaux
En science des matériaux, le groupe nitro de ce composé pourrait être utilisé dans des réactions de polymérisation pour créer de nouveaux polymères présentant des propriétés spécifiques, telles qu'une durabilité accrue ou une stabilité thermique. La présence de plusieurs groupes éthyles pourrait également influencer la solubilité et la flexibilité des polymères résultants .
Biotechnologie
Les applications biotechnologiques pourraient inclure l'utilisation de ce composé dans des études d'inhibition enzymatique en raison de son potentiel à interagir avec les sites actifs qui accueillent des structures d'esters similaires. Il pourrait également être utilisé dans la conception de biosenseurs, où son interaction avec des cibles biologiques spécifiques pourrait conduire à un signal détectable .
Agriculture
En agriculture, des dérivés de ce composé pourraient être explorés pour leur potentiel en tant que régulateurs de croissance ou pesticides. Le groupe nitrophényle, en particulier, est un fragment commun dans de nombreux produits agrochimiques, et sa modification pourrait conduire au développement de nouveaux composés présentant une activité ou une spécificité accrue .
Science de l'environnement
La recherche en science de l'environnement pourrait étudier les produits de dégradation de ce composé dans le sol ou l'eau afin d'évaluer son impact environnemental. Comprendre sa voie de dégradation pourrait éclairer le développement de matériaux plus écologiques ou mettre en évidence les risques potentiels associés à son utilisation .
Chimie analytique
Enfin, en chimie analytique, ce composé pourrait être utilisé comme standard ou réactif dans des méthodes chromatographiques pour aider à identifier ou quantifier des composés similaires dans des mélanges complexes. Sa structure unique pourrait fournir une signature chromatographique distincte qui aide au processus de séparation .
Propriétés
IUPAC Name |
diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-4-16(14(18)22-5-2,15(19)23-6-3)11-12-7-9-13(10-8-12)17(20)21/h7-10H,4-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVAMWCFKHMYMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















